2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step processes. The first step is the synthesis of the imidazo[2,1-c][1,2,4]triazine core structure, followed by the introduction of phenyl groups and the incorporation of the fluorophenylacetamide moiety. Typical reaction conditions include the use of organic solvents such as dimethylformamide, controlled temperatures ranging from 25°C to 100°C, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. The use of continuous flow reactors and automation could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: : Halogenated solvents and bases can facilitate substitution reactions, introducing different functional groups to the aromatic rings.
Common Reagents and Conditions
Typical reagents include strong acids like hydrochloric acid for hydrolysis, bases like sodium hydroxide for deprotection reactions, and oxidizing agents like chromium trioxide. Reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific catalysts.
Major Products Formed
Major products formed from these reactions include various substituted derivatives and functionalized imidazo[2,1-c][1,2,4]triazin-2(6H)-yl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in organic synthesis for creating complex molecules.
Biology: : Investigated for its interactions with various enzymes and biological pathways.
Medicine: : Potential therapeutic applications due to its ability to modulate biochemical targets, including antiviral and anticancer properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound's binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features and enhanced reactivity. Similar compounds include:
2-Phenylimidazo[2,1-c][1,2,4]triazin-2(6H)-one: : Lacks the dioxo and fluorophenyl groups, resulting in different reactivity and applications.
N-(4-Fluorophenyl)-imidazo[2,1-c][1,2,4]triazin-2(6H)-yl-acetamide: : Features a different substitution pattern, affecting its biological activity.
3,4,7,8-Tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives: : Have variations in the core structure and substituents, altering their chemical and physical properties.
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-14-8-4-5-9-15(14)21-16(26)12-25-18(28)17(27)24-11-10-23(19(24)22-25)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIYBVTRXPYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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